TAMRA Azide, isomer 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

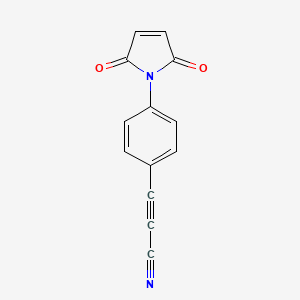

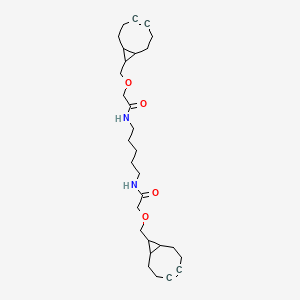

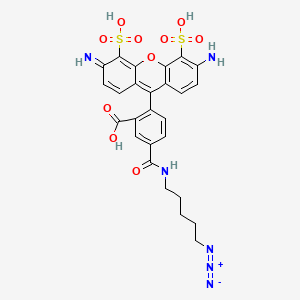

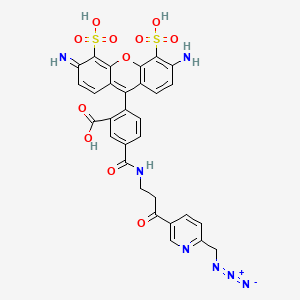

TAMRA Azide, isomer 5: (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)) is a fluorescent probe widely used in various scientific fields. It is known for its compatibility with multiple excitation sources, including mercury arc, tungsten, and xenon arc lamps, as well as the 544 nm line of the Helium-Neon laser and the 532 nm green laser line . This compound is predominantly used for detecting terminal alkyne-tagged biomolecules via copper-catalyzed click reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The azide group allows for further functionalization and conjugation with other molecules containing alkyne groups.

Industrial Production Methods: Industrial production of TAMRA Azide, isomer 5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at -20°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: TAMRA Azide, isomer 5 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for bioconjugation and labeling applications.

Common Reagents and Conditions:

SPAAC Reaction: Does not require a copper catalyst and can proceed under mild conditions, making it suitable for applications where copper toxicity is a concern.

Major Products: The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for further applications in biological and chemical research .

Scientific Research Applications

Chemistry: TAMRA Azide, isomer 5 is used as a fluorescent probe in various chemical assays and experiments. Its ability to undergo click reactions makes it a versatile tool for labeling and detecting specific molecules .

Biology: In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization and tracking of these molecules in live cells and tissues .

Medicine: In medical research, this compound is used in diagnostic assays and imaging techniques. Its fluorescent properties enable the detection of specific biomarkers and the monitoring of disease progression .

Industry: In industrial applications, this compound is used in the development of new materials and technologies. Its ability to form stable conjugates makes it valuable for creating functionalized surfaces and materials .

Mechanism of Action

The mechanism of action of TAMRA Azide, isomer 5 involves its ability to undergo click chemistry reactions with alkyne-containing molecules. The azide group reacts with the alkyne group to form a stable triazole linkage, which can then be used for further functionalization and labeling . This reaction is highly specific and efficient, allowing for precise targeting and detection of biomolecules .

Comparison with Similar Compounds

6-TAMRA Azide: Similar spectral properties but differs in the position of the azide group.

Sulfo-Cyanine5.5 Azide: A water-soluble far-red emitting fluorescent dye used in similar applications.

Sulfo-Cyanine3 Alkyne: A bright and photostable dye for the Cy3 channel, used in copper-catalyzed click chemistry.

Uniqueness: TAMRA Azide, isomer 5 is unique due to its compatibility with various excitation sources and its ability to undergo both copper-catalyzed and copper-free click reactions . This versatility makes it a valuable tool in a wide range of scientific research applications.

Properties

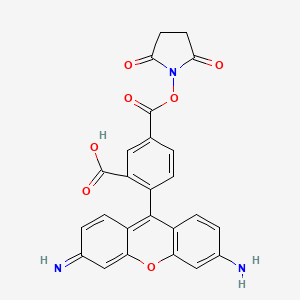

IUPAC Name |

5-(6-azidohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O4/c1-36(2)21-10-13-24-27(18-21)41-28-19-22(37(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(39)40)30(38)33-15-7-5-6-8-16-34-35-32/h9-14,17-19H,5-8,15-16H2,1-4H3,(H-,33,38,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQBZVZBWNOHJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN=[N+]=[N-])C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)

![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)

![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)

![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B8116067.png)

![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)